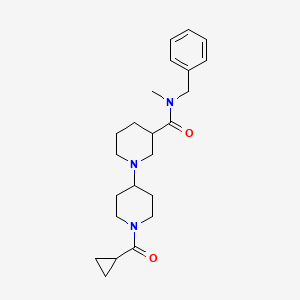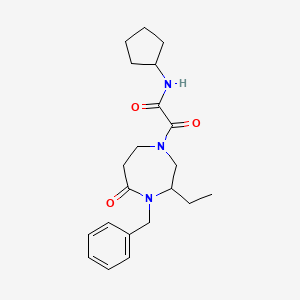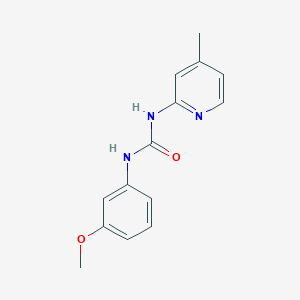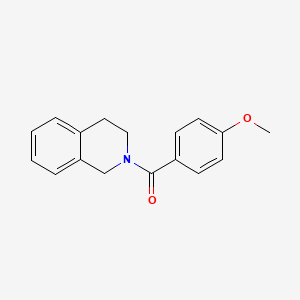![molecular formula C16H21NO2 B5498829 N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5498829.png)
N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, also known as CR6086, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to possess anti-inflammatory, analgesic, and anti-tumor properties.
Mecanismo De Acción
The exact mechanism of action of N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide is not yet fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins, which are responsible for inflammation and pain. N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide has been found to possess several biochemical and physiological effects. It has been found to reduce the production of various pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide has also been found to reduce the infiltration of inflammatory cells into the affected tissues and prevent the destruction of cartilage and bone in inflammatory diseases such as osteoarthritis and rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide is its potent anti-inflammatory and analgesic properties. It has been found to be effective in the treatment of various inflammatory diseases and has shown promising results in preclinical and clinical trials. However, one of the limitations of N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide is its potential toxicity and side effects. Further studies are needed to determine the safety and efficacy of N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide in humans.
Direcciones Futuras
There are several future directions for the research and development of N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide. One of the potential future directions is the development of more potent and selective COX-2 inhibitors with fewer side effects. Another potential future direction is the development of N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide as a therapeutic agent for the treatment of various types of cancers. Further studies are needed to determine the safety and efficacy of N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide in humans and to identify its potential therapeutic applications in various diseases.
Métodos De Síntesis
N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide can be synthesized by reacting 4-aminobenzamide with cyclopentyl chloroformate in the presence of triethylamine followed by reaction with 2-methyl-2-propen-1-ol. The reaction mixture is then purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic properties. It has been found to possess anti-inflammatory and analgesic properties and has shown promising results in the treatment of various inflammatory diseases such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide has also been found to possess anti-tumor properties and has shown potential in the treatment of various types of cancers.
Propiedades
IUPAC Name |
N-cyclopentyl-4-(2-methylprop-2-enoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12(2)11-19-15-9-7-13(8-10-15)16(18)17-14-5-3-4-6-14/h7-10,14H,1,3-6,11H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGKZTSPDCGTJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-(2-methylprop-2-enoxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(methylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5498772.png)
![1-(2-fluorobenzoyl)-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5498780.png)
![3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5498788.png)

![3-(2-chlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5498800.png)
![N-(tert-butyl)-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5498815.png)
![(1R*,2R*,6S*,7S*)-4-[(2,3-dichlorophenyl)sulfonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5498822.png)

![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(1-ethylcyclopropyl)methyl]acetamide](/img/structure/B5498837.png)
![2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5498842.png)
![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5498850.png)